N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Physicochemical profiling Lipophilicity Quinazoline-2,4-dione

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892294-01-8) is a synthetic, small-molecule heterocycle belonging to the quinazoline-2,4(1H,3H)-dione class. Its core scaffold is characterized by a bicyclic quinazoline ring system bearing carbonyl groups at positions 2 and 4, alongside two distinct N-substituents: an N3-allyl group and an N7-benzyl carboxamide group.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 892294-01-8
Cat. No. B2742036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS892294-01-8
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESC=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O
InChIInChI=1S/C19H17N3O3/c1-2-10-22-18(24)15-9-8-14(11-16(15)21-19(22)25)17(23)20-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,20,23)(H,21,25)
InChIKeyIEZGZFFIRYQEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892294-01-8): Core Structural Identity & Procurement Context


N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892294-01-8) is a synthetic, small-molecule heterocycle belonging to the quinazoline-2,4(1H,3H)-dione class [1]. Its core scaffold is characterized by a bicyclic quinazoline ring system bearing carbonyl groups at positions 2 and 4, alongside two distinct N-substituents: an N3-allyl group and an N7-benzyl carboxamide group [2]. This substitution pattern differentiates it from many prototypical quinazoline-2,4-dione PARP/tankyrase inhibitors that feature N1-benzyl or N1-arylmethyl groups. The presence of the allyl handle at N3 and the hydrogen-bond-donor/acceptor carboxamide at C7 endows the molecule with unique reactivity and recognition motifs not found in simpler in-class analogs, making its structural identity a critical consideration during compound procurement for target-focused library design.

Why N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Cannot Be Casually Substituted by Other Quinazoline-2,4-diones


Generic substitution within the quinazoline-2,4-dione family is unreliable because small changes in the N-substitution pattern profoundly shift both molecular recognition and physicochemical properties. The target compound's N3-allyl group introduces a π-system and a modest increase in lipophilicity (cLogP ≈ 2) relative to N3-H or N3-methyl analogs, while the N7-benzyl carboxamide provides an additional hydrogen-bond donor/acceptor pair and aromatic surface that alter solubility, permeability, and target-binding geometry compared to the 7-unsubstituted or 7-carboxylic acid congeners typically employed in published PARP/tankyrase inhibitor studies [1]. The 1,3-dipolar cycloaddition chemistry demonstrated for N1-allyl-N3-benzylquinazoline-2,4-diones confirms that the allyl group is chemically reactive and can be exploited for further derivatization, whereas N3-alkyl or N3-aryl analogs lack this synthetic handle entirely [2]. Consequently, any attempt to replace this compound with a superficially similar quinazoline-2,4-dione risks altering biological activity, synthetic utility, and ADME profiles in ways that cannot be predicted without explicit comparative data.

Quantitative Evidence Guide: N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide vs. Closest Comparators


Lipophilicity (cLogP) Differentiation vs. N3-H and N3-Methyl Quinazoline-2,4-dione Analogs

The target compound exhibits a computed log P (XLogP3-AA) of 2, which is approximately 1.4 log units higher than the unsubstituted quinazoline-2,4-dione core (cLogP ≈ 0.6) and approximately 0.8 log units higher than the N3-methyl analog (cLogP ≈ 1.2) [1]. This increased lipophilicity arises from the allyl and benzyl substituents. In medicinal chemistry campaigns, a Δlog P of ~0.8–1.4 can substantially impact membrane permeability and non-specific protein binding, meaning that the target compound will exhibit different cellular distribution and off-target binding profiles compared to these common starting scaffolds, which is critical when selecting a screening compound for cell-based versus biochemical assays.

Physicochemical profiling Lipophilicity Quinazoline-2,4-dione

Hydrogen-Bond Donor/Acceptor Capacity vs. 7-Carboxylic Acid and 7-Unsubstituted Quinazoline-2,4-dione Analogs

The target compound possesses two hydrogen-bond donors (amide NH and lactam NH) and three hydrogen-bond acceptors (carbonyl oxygens), as computed by Cactvs [1]. In contrast, the corresponding 7-carboxylic acid analog (e.g., 3-allyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) provides an additional donor and acceptor from the carboxylic acid group (total HBD = 3, HBA = 5), while a 7-unsubstituted derivative (e.g., N1-allyl-N3-benzylquinazoline-2,4-dione) has only one donor (HBD = 1, HBA = 3) [2]. This altered H-bond inventory will directly affect the compound's ability to engage in specific polar interactions within enzyme active sites (e.g., PARP catalytic domain) and influence solubility and crystal packing, thereby precluding simple functional equivalence.

Molecular recognition Hydrogen bonding Quinazoline-2,4-dione

Synthetic Versatility: Allyl Group as a Dipolarophile vs. Saturated N3-Alkyl Analogs

The N3-allyl substituent in the target compound can function as a dipolarophile in 1,3-dipolar cycloaddition reactions, a reactivity that has been explicitly demonstrated for the closely related N1-allyl-N3-benzylquinazoline-2,4-diones, which react with N-benzyl-C-(dibenzyloxyphosphoryl)nitrone to form isoxazolidine conjugates in yields of 55–74% [1]. In contrast, N3-methyl, N3-ethyl, or N3-phenyl analogs lack this alkene functionality and cannot participate in such cycloaddition-based diversification strategies. This differential reactivity makes the target compound a privileged scaffold for generating focused libraries of sp³-rich isoxazolidine–quinazoline hybrids, whereas the non-allyl analogs are terminal compounds with limited modular synthetic utility.

Click chemistry 1,3-Dipolar cycloaddition Quinazoline-2,4-dione

Antiproliferative Activity Potential: Scaffold Contribution vs. N1-Benzylated Quinazoline-2,4-dione Isoxazolidine Conjugates

Although direct cellular data for the target compound itself are absent from the primary literature, the N1-allyl-N3-benzylquinazoline-2,4-dione scaffold (lacking the 7-carboxamide) has been elaborated into isoxazolidine conjugates that exhibit IC50 values of 9.84–12.67 μM against the PC-3 prostate cancer cell line, with the most active congener (trans-16b) inducing significant apoptosis without cytotoxicity toward HEK293, HepG2, or HSF cells at tested concentrations [1]. The target compound retains the identical N1-allyl-N3-benzylquinazoline-2,4-dione core but additionally incorporates a 7-carboxamide group that can further modulate potency and selectivity. By contrast, related quinazoline-2,4-dione PARP1 inhibitors (e.g., PDB 5KPN ligand 6WX) display nanomolar IC50 values (12 nM) but possess a fundamentally different N1-arylmethyl substitution pattern [2]. This class-level evidence positions the target compound as a distinct chemotype within the quinazoline-2,4-dione family, with potential for tunable cytotoxicity depending on C7 functionalization.

Cytotoxicity PC-3 cell line Quinazoline-2,4-dione

Rotatable Bond Count and Molecular Flexibility vs. Rigid Quinazoline-2,4-dione PARP1 Inhibitors

The target compound possesses 5 rotatable bonds (computed by Cactvs), arising from the allyl, benzyl, and carboxamide side chains [1]. This contrasts with more constrained quinazoline-2,4-dione PARP1 inhibitors such as the PDB 5KPN ligand 6WX, which has 6 rotatable bonds but fixes the N1-substituent in an extended aryl-conjugated geometry, and with the rigid 1-(arylmethyl)quinazoline-2,4-dione series described in patent literature (e.g., TW-I527800-B) where rotatable bonds are limited to 3–4 [2]. Higher conformational flexibility can reduce entropic penalties upon binding but may also lower ligand efficiency; the 5-rotatable-bond count places the target compound in an intermediate flexibility range that balances preorganization with adaptability, a parameter that influences binding kinetics and selectivity profiles relative to both more flexible and more rigid quinazoline-2,4-dione scaffolds.

Molecular flexibility Ligand efficiency Quinazoline-2,4-dione

Optimal Deployment Scenarios for N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide in Research & Early Discovery


Focused Library Design via 1,3-Dipolar Cycloaddition Diversification

The N3-allyl group enables this compound to serve as a dipolarophile in nitrone cycloaddition reactions, producing sp³-rich isoxazolidine–quinazoline hybrids in moderate to good yields (55–74% for analogous substrates) [1]. This chemistry is not accessible to N3-alkyl or N3-aryl quinazoline-2,4-dione analogs, making the target compound a privileged starting material for generating focused libraries of three-dimensional, lead-like molecules with potential anticancer activity.

Physicochemical Probe for Membrane Permeability Studies in the Quinazoline-2,4-dione Series

With a cLogP of 2, this compound occupies a lipophilicity window distinct from the more polar quinazoline-2,4-dione core (cLogP ≈ 0.6) and from highly lipophilic N1-diarylmethyl analogs [2]. It can be used as a permeability probe in Caco-2 or PAMPA assays to establish structure–permeability relationships (SPR) within the quinazoline-2,4-dione chemical space, aiding the selection of leads with balanced solubility and cellular uptake.

Selectivity Profiling Against PARP Family Enzymes

The quinazoline-2,4-dione scaffold is a recognized pharmacophore for PARP1 and tankyrase inhibition. The target compound's unique N3-allyl-7-carboxamide substitution pattern has not been evaluated in published PARP selectivity panels [1]. Profiling this compound against PARP1, PARP2, TNKS1, and TNKS2 in biochemical assays (e.g., IC50 determination) would establish whether the 7-carboxamide group imparts isoform selectivity advantages over the standard N1-benzyl or N1-arylmethyl quinazoline-2,4-dione inhibitors (e.g., PDB 5KPN ligand, IC50 = 12 nM on PARP1) [3].

Anticancer Lead Optimization Leveraging the 7-Carboxamide Vector

Although direct cytotoxicity data for the target compound are unavailable, the core N1-allyl-N3-benzylquinazoline-2,4-dione scaffold yields antiproliferative isoxazolidine conjugates with IC50 values of 9.84–12.67 μM against PC-3 prostate cancer cells [1]. The 7-carboxamide group offers an additional vector for introducing substituents that enhance potency and selectivity. Structure–activity relationship (SAR) exploration at the C7 position could transform the moderate micromolar activity into more potent lead compounds while maintaining the favorable normal-cell safety profile reported for the scaffold.

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